CID 85400473
Description
CID 85400473 is a PubChem Compound Identifier (CID) that currently lacks publicly available structural or functional data in the provided evidence. This gap highlights the need for further experimental characterization, such as mass spectrometry, nuclear magnetic resonance (NMR), or X-ray crystallography, to elucidate its properties.
Properties
Molecular Formula |
C14H36Sn4 |
|---|---|
Molecular Weight |
679.3 g/mol |
InChI |
InChI=1S/2C3H6.8CH3.4Sn/c2*1-3-2;;;;;;;;;;;;/h2*1-2H3;8*1H3;;;; |
InChI Key |
QLTANHLSSHLOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Sn](C)C)[Sn](C)C.CC(C)([Sn](C)C)[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 85400473 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: CID 85400473 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
CID 85400473 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 85400473 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the chemical structure of the compound and its functional groups. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a biological effect.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
While CID 85400473 remains uncharacterized in the literature, established protocols for comparing structurally or functionally analogous compounds can be applied. Below is a generalized approach derived from the evidence:
Structural Similarity Assessment
- Key Metrics : Molecular weight, functional groups, ring systems, and substituent patterns.
- Tools : PubChem’s structure clustering algorithms and similarity scoring (e.g., Tanimoto coefficient) .
- Example from Evidence : Betulin-derived inhibitors (CID 72326, 64971) were compared via 3D overlays to assess steroid backbone orientation and substituent effects on inhibitory activity .
Functional and Pharmacological Profiling
- Parameters : Solubility, bioavailability, enzyme inhibition, and toxicity.
- Example from Evidence : Trifluoromethyl-oxadiazole derivatives (e.g., CAS 340736-76-7) were evaluated for CYP enzyme inhibition and BBB permeability, with similarity scores ranging from 0.51 to 1.00 .
Analytical Techniques
- Methods : LC-ESI-MS for molecular weight determination and CID fragmentation patterns (), HPLC-ELSD for purity analysis ().
Hypothetical Comparison with Analogous Compounds
Assuming this compound shares structural motifs with compounds in the evidence, a hypothetical comparison is outlined below.
Table 1: Structural and Functional Comparison of Hypothetical Analogs
Key Findings :
Structural Divergence: Betulin (CID 72326) and trifluoromethyl-oxadiazoles differ in core architecture, impacting their pharmacological profiles. Betulin’s triterpenoid structure favors lipid membrane interaction, while oxadiazoles exhibit polar solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
